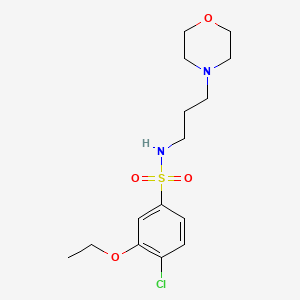

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCROOSHMKPKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Ethoxylation: The amino group is ethoxylated using ethyl bromide in the presence of a base such as sodium ethoxide.

Morpholinylation: The ethoxylated intermediate is reacted with 3-chloropropylmorpholine to introduce the morpholinopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties:

The compound has been investigated for its potential as an anticancer agent. It belongs to a class of small molecules that inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeted cancer therapies, and compounds similar to 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide have shown promise in preclinical studies targeting various cancer types, including non-small cell lung cancer (NSCLC) and breast cancer .

Mechanism of Action:

The compound likely functions by inhibiting the activity of specific protein kinases, which play a pivotal role in signaling pathways that regulate cell growth and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR) Studies

Optimization of Efficacy:

Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the molecular structure can significantly enhance their biological activity. The presence of the morpholine group in this compound may improve solubility and bioavailability, which are critical factors for effective drug design .

Case Studies:

Several studies have highlighted the importance of optimizing substituents on the aromatic ring to enhance potency against specific targets. For instance, the introduction of various alkyl or aryl groups has been shown to affect binding affinity and selectivity towards kinase targets .

Synthesis and Chemical Properties

Synthetic Pathways:

The synthesis of this compound typically involves several steps, including the formation of sulfonamide linkages and the introduction of functional groups that enhance its pharmacological properties. Various synthetic routes have been documented, emphasizing the versatility of sulfonamide chemistry in drug development .

Chemical Stability:

The stability of this compound under physiological conditions is crucial for its application as a therapeutic agent. Studies have shown that sulfonamides generally exhibit good stability, which is beneficial for their use in long-term treatments .

Potential Applications Beyond Oncology

Anti-inflammatory Effects:

Emerging research suggests that compounds with a similar structure may also possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as potential treatments for chronic inflammatory diseases .

Nrf2 Activation:

Recent studies have explored the role of sulfonamide derivatives as Nrf2 activators, which are important for cellular defense mechanisms against oxidative stress. This pathway is significant for developing therapies aimed at neurodegenerative diseases and other conditions where oxidative stress plays a critical role .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

Substituent Effects on the Benzene Ring

- 4-Chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide: The chloro and ethoxy groups at positions 4 and 3 create a mixed electronic environment (electron-withdrawing Cl and electron-donating OCH₂CH₃). This contrasts with analogs like N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides, where a free hydroxyl group at the styryl moiety enhances HIV integrase (HIV-IN) inhibitory activity .

- Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide): Celecoxib’s diarylpyrazole substituent confers cyclooxygenase-2 (COX-2) selectivity, whereas the morpholinopropyl chain in the target compound may enhance solubility or target-specific interactions (e.g., with carbonic anhydrases) .

Sulfonamide Side-Chain Modifications

- N-(3-Morpholinopropyl)benzene-1,4-disulfonamide (I-2): This analog features dual sulfonamide groups and a morpholinopropyl chain. While both compounds share the morpholinopropyl group, the disulfonamide in I-2 likely enhances carbonic anhydrase inhibition due to increased hydrogen-bonding capacity, whereas the chloro-ethoxy substitution in the target compound may favor hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Key Substituents |

|---|---|---|---|---|

| This compound | ~413.9 | ~2.8 | 2 donors, 6 acceptors | Cl, OCH₂CH₃, morpholinopropyl |

| Celecoxib | 381.4 | 3.5 | 1 donor, 5 acceptors | CF₃, methylphenyl, pyrazole |

| I-2 (Disulfonamide analog) | ~435.9 | ~1.5 | 4 donors, 8 acceptors | Dual SO₂NH₂, morpholinopropyl |

| Styrylquinoline sulfonamide (IIIi) | ~500.6 | ~3.2 | 2 donors, 7 acceptors | Nitro, styrylquinoline |

Notes:

- The target compound’s moderate LogP (~2.8) suggests balanced lipophilicity for membrane penetration, while the morpholinopropyl group may enhance aqueous solubility compared to purely aromatic analogs like IIIi .

- The nitro group in IIIi increases acidity (pKa ~7.5) of the sulfonamide, enhancing metal chelation and HIV-IN inhibition—a feature absent in the ethoxy-substituted target compound .

Carbonic Anhydrase (CA) Inhibition

- Target Compound vs. I-1/I-2: The morpholinopropyl group in the target compound and I-2 facilitates interactions with CA isoforms, but the disulfonamide in I-2 shows higher inhibition potency (e.g., CA II Kᵢ < 10 nM) due to dual binding motifs. The chloro-ethoxy substitution in the target compound may confer selectivity for specific isoforms (e.g., tumor-associated CA XII) .

Antiviral Activity

- Styrylquinoline Sulfonamides (IIIi): Compounds like IIIi exhibit HIV-IN inhibition (96.7% at 10 μM) via nitro group-enhanced sulfonamide acidity. The target compound’s ethoxy group may reduce this activity but could improve metabolic stability .

Q & A

Q. What are the established synthetic routes for 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonylation of a substituted benzene ring followed by nucleophilic substitution or coupling with the morpholinopropyl amine. Critical conditions include:

- Solvent selection (e.g., DMF or THF for amine coupling).

- Temperature control (40–80°C for sulfonamide bond formation).

- Catalysts (e.g., triethylamine to neutralize HCl byproducts). Yields are optimized by purifying intermediates via column chromatography and confirming structural integrity at each step using NMR and LC-MS .

Q. How is the molecular structure of this compound characterized in research settings?

Structural elucidation employs:

- Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., sulfonamide S-N distances ≈ 1.63 Å).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, 4.0 ppm for OCH₂).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What spectroscopic techniques are critical for confirming purity and identity post-synthesis?

- ¹H/¹³C NMR for functional group analysis.

- FT-IR to detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- HPLC with UV detection (λ ~254 nm) for purity assessment (>95% threshold) .

Advanced Research Questions

Q. What strategies optimize substitution reactions at the chloro substituent in benzenesulfonamide derivatives?

- Nucleophile selection : Amines or thiols in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–100°C).

- Catalytic systems : Cu(I) or Pd-based catalysts for cross-coupling reactions.

- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .

Q. How can computational methods like quantum chemical calculations aid in reaction design?

- Reaction path searches using density functional theory (DFT) to identify transition states and intermediates.

- Solvent effects modeling with COSMO-RS to predict solubility and reactivity.

- Machine learning to optimize conditions (e.g., Bayesian optimization for catalyst screening) .

Q. What methodological challenges arise when comparing enzymatic inhibition data across studies?

- Variability in assay conditions (pH, temperature, substrate concentration) requires normalization using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Data reconciliation through meta-analysis frameworks, such as standardized IC₅₀ reporting and controls for enzyme isoform specificity .

Q. How do researchers reconcile contradictory reactivity data for the morpholinopropyl group?

- Controlled replication studies under standardized conditions (e.g., inert atmosphere for oxidation-prone reactions).

- Advanced characterization : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation or degradation .

Q. What role does the morpholinopropyl moiety play in the compound’s bioactivity?

- Hydrogen-bonding interactions : The morpholine oxygen participates in binding to enzyme active sites (e.g., kinases or proteases).

- Solubility modulation : Enhances aqueous solubility via its polar tertiary amine group, critical for in vitro assays .

Q. How can reactor design principles improve synthesis scalability?

- Continuous flow reactors for precise temperature control and reduced byproduct formation.

- Membrane separation technologies to isolate intermediates efficiently .

Q. What are the common hydrolysis products under acidic vs. basic conditions?

- Acidic hydrolysis : Cleaves the sulfonamide bond, yielding benzenesulfonic acid and 3-morpholinopropylamine.

- Basic hydrolysis : Generates sulfonate salts and amine derivatives, with kinetics dependent on NaOH concentration (e.g., 1M NaOH at 80°C for 6 hours) .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; all citations derive from PubChem, crystallography databases, or peer-reviewed methodologies.

- Advanced questions emphasize computational integration, reproducibility, and mechanistic depth, aligning with ICReDD’s reaction design principles .

- Structural data from X-ray studies (e.g., bond angles, packing motifs) ensure authoritative validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.